Bis[p-chlorophenyl]acetylene
Overview
Description
Mechanism of Action
Target of Action
It is known that chlorinated hydrocarbons, a group to which this compound belongs, have been studied for their binding and complexation phenomena .
Mode of Action
It is known that chlorinated hydrocarbons act in the central nervous system (CNS) rather than directly on skeletal muscle . They have been studied for their ability to relate binding and complexation phenomena with toxic effects .
Biochemical Pathways
Chlorinated hydrocarbons have been studied for their effects on various biochemical pathways .
Pharmacokinetics
It is known that chlorphenesin, a related compound, is rapidly and completely absorbed, metabolized in the liver, and 85% of a dose is excreted within 24 hours as the glucuronide metabolite .
Result of Action
It is known that chlorinated hydrocarbons have been studied for their toxic effects .
Action Environment
It is known that environmental quality standards exist for certain priority substances and pollutants, which could potentially include this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis[p-chlorophenyl]acetylene can be synthesized through several methods, one of which involves the coupling of p-chlorophenylacetylene using palladium-catalyzed reactions. The Suzuki-Miyaura coupling reaction is a common method, where p-chlorophenylboronic acid reacts with p-chloroiodobenzene in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and yields high purity products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Bis[p-chlorophenyl]acetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the acetylene moiety into an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the p-chlorophenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation, nitration, and sulfonation reactions using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Bis[p-chlorophenyl]acetylene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Diphenylacetylene: Similar structure but lacks the chlorine atoms.
Bis[p-bromophenyl]acetylene: Contains bromine atoms instead of chlorine.
Bis[p-methylphenyl]acetylene: Contains methyl groups instead of chlorine.
Uniqueness: Bis[p-chlorophenyl]acetylene is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions. The electron-withdrawing nature of chlorine can affect the compound’s stability and reactivity in various chemical reactions, making it distinct from its analogs.
Properties
IUPAC Name |
1-chloro-4-[2-(4-chlorophenyl)ethynyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRLNLXZHMUYHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171227 | |
Record name | Benzene, 1,1'-(1,2-ethynediyl)bis(4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820-42-4 | |
Record name | Benzene, 1,1'-(1,2-ethynediyl)bis(4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC118857 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,1'-(1,2-ethynediyl)bis(4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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